7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
7-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE is a heterocyclic compound that features a pyrazole and pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE typically involves the formation of the pyrazole and pyrimidine rings followed by their fusion. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde with a suitable nitrile source can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
7-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific enzymes.
Materials Science: It is explored for its properties in the development of new materials with unique electronic and optical characteristics.
Mechanism of Action
The mechanism of action of 7-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE involves its interaction with specific molecular targets. For instance, it can inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, the compound can prevent the phosphorylation of target proteins, thereby inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Similar in structure but with different substituents, this compound also exhibits biological activity and is used in medicinal chemistry.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a triazole ring, known for its enzyme inhibitory properties.
Uniqueness
7-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit CDK2 makes it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C13H12N6 |
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Molecular Weight |
252.27 g/mol |
IUPAC Name |
7-(1-ethyl-5-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C13H12N6/c1-3-18-9(2)11(8-16-18)12-4-5-15-13-10(6-14)7-17-19(12)13/h4-5,7-8H,3H2,1-2H3 |
InChI Key |
DVTCBLZFSIJIJE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C2=CC=NC3=C(C=NN23)C#N)C |
Origin of Product |
United States |
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